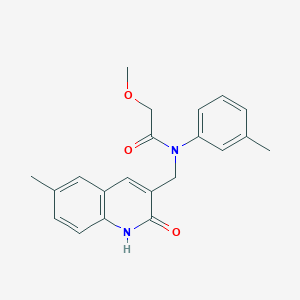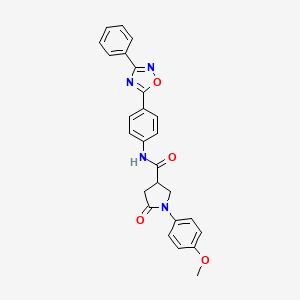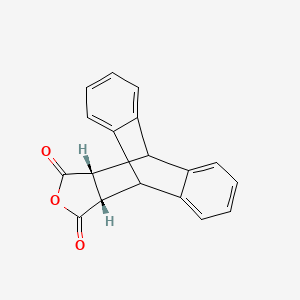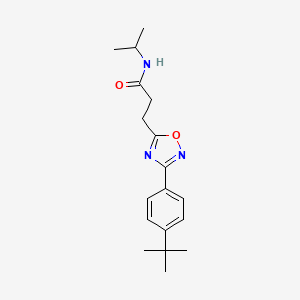
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline, also known as EONA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EONA is a nitroaromatic compound that contains an oxadiazole ring, which makes it a versatile molecule for various research purposes.
Applications De Recherche Scientifique
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has potential applications in various fields of scientific research. It has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been studied for its potential use as an imaging agent in magnetic resonance imaging (MRI) due to its ability to bind to proteins and accumulate in certain tissues.
Mécanisme D'action
The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is not fully understood. However, studies have shown that 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in programmed cell death. 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has also been shown to inhibit the production of pro-inflammatory cytokines, which are proteins that play a role in the inflammatory response.
Biochemical and Physiological Effects:
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to have both biochemical and physiological effects. Biochemically, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and bind to proteins. Physiologically, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to have anti-cancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline in lab experiments is its versatility. 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline can be used in various types of experiments, including cell culture studies, animal studies, and imaging studies. Additionally, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is a relatively stable compound and can be stored for long periods of time. One limitation of using 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline in lab experiments is its potential toxicity. 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is a nitroaromatic compound, which means it can be toxic to cells at high concentrations. Therefore, researchers must be careful when handling 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline and conducting experiments with it.
Orientations Futures
There are several future directions for research on 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to study its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, research could be conducted on the potential use of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline as an imaging agent in MRI and other imaging techniques. Finally, studies could be conducted to better understand the mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline and its interactions with proteins and other molecules.
Méthodes De Synthèse
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline can be synthesized via a multi-step reaction process. The first step involves the reaction of 4-nitroaniline with ethyl glyoxalate to produce 4-nitrophenyl glyoxylate. The second step involves the reaction of 4-nitrophenyl glyoxylate with 3-ethyl-1,2,4-oxadiazole-5-amine to produce 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl glyoxylate. The final step involves the reduction of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl glyoxylate with sodium dithionite to produce 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline.
Propriétés
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-3-17-20-18(25-21-17)14-8-9-15(16(10-14)22(23)24)19-11-13-6-4-12(2)5-7-13/h4-10,19H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXLEAWKVBROAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]-2-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)




![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)

